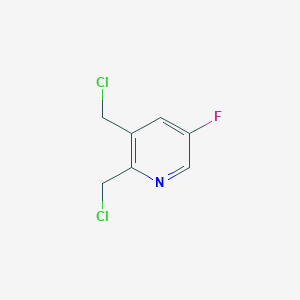

2,3-Bis(chloromethyl)-5-fluoropyridine

Description

Properties

IUPAC Name |

2,3-bis(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAQSGMFZZYCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744633 | |

| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-93-7 | |

| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Bis(chloromethyl)-5-fluoropyridine typically proceeds via halogenation of appropriate methyl-substituted fluoropyridine precursors or through stepwise chlorination of fluorinated pyridine derivatives. The key challenge is the selective introduction of chloromethyl groups at the 2- and 3-positions without affecting the fluorine substituent at the 5-position or causing over-chlorination.

Chloromethylation of Fluoropyridine Derivatives

A common approach involves starting from 5-fluoro-2,3-dimethylpyridine, followed by radical or electrophilic chlorination of the methyl groups to convert them into chloromethyl groups. This process can be catalyzed or initiated by reagents such as thionyl chloride, phosphorus pentachloride, or other chlorinating agents under controlled temperature and solvent conditions.

- Chlorinating agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3) are commonly employed to convert methyl groups to chloromethyl groups.

- Solvents: Aromatic or chlorinated solvents such as toluene, chlorobenzene, or dichloromethane are used to dissolve reactants and moderate reaction rates.

- Temperature: Reactions are typically conducted between 0°C and 120°C to balance reactivity and selectivity.

- Catalysts or additives: Tertiary amines (e.g., triethylamine, pyridine) or metal halides (e.g., MgCl2, LiCl) may be added to facilitate chlorination and stabilize intermediates.

Stepwise Chlorination and Fluorination Approaches

An alternative method involves the selective chlorination of pyridine derivatives followed by fluorination steps to introduce the fluorine atom at the 5-position. This can be done via vapor-phase or liquid-phase reactions using chlorine gas, fluorine sources, or fluorinating agents such as metal fluorides.

- Vapor-phase chlorination: Chlorine gas is reacted with methyl-substituted pyridines in the presence of catalysts such as iron fluoride to achieve chloromethylation and ring chlorination simultaneously.

- Fluorination: Subsequent fluorination of chlorinated intermediates can be performed using vapor-phase fluorination or nucleophilic substitution with fluoride salts.

This method allows control over the substitution pattern by adjusting the molar ratios of chlorine and fluorine gases and reaction temperatures.

Industrial and Laboratory Scale Synthesis

Industrial production often utilizes continuous flow reactors for chloromethylation, enabling precise temperature control and efficient mixing to maximize yield and minimize by-products. Laboratory syntheses may involve batch reactions with stoichiometric reagents and purification by distillation or chromatography.

Representative Preparation Procedure (Hypothetical Example Based on Literature)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Fluoro-2,3-dimethylpyridine + SOCl2, toluene, 70-80°C, 4 h | Chlorination of methyl groups to chloromethyl groups |

| 2 | Workup: filtration, drying over sodium sulfate, solvent removal under reduced pressure | Isolation of crude this compound |

| 3 | Purification by distillation or recrystallization | Pure this compound |

Reaction Parameters Influencing Yield and Purity

| Parameter | Effect on Reaction |

|---|---|

| Chlorinating agent | Determines chlorination efficiency and selectivity |

| Temperature | Higher temperatures increase rate but risk side reactions |

| Solvent choice | Influences solubility and reaction kinetics |

| Catalyst/additives | Enhance chlorination, reduce by-products |

| Reaction time | Longer times may increase yield but also side reactions |

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent(s) | Conditions (Temp, Solvent) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Radical/electrophilic chlorination | 5-Fluoro-2,3-dimethylpyridine | SOCl2, PCl5, POCl3 | 0-120°C, toluene or chlorinated solvents | Straightforward, scalable | Requires careful control to avoid side reactions |

| Vapor-phase chlorination/fluorination | 3-Picoline derivatives | Cl2 gas, F2 or metal fluorides | >300°C, catalytic fluidized bed | One-step chlorination/fluorination | High temperature, complex setup |

| Stepwise chlorination then fluorination | Chloromethylated pyridine intermediates | Cl2 gas, fluoride salts | Variable | Allows substitution pattern control | Multi-step, potential yield loss |

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents

One of the primary applications of 2,3-bis(chloromethyl)-5-fluoropyridine is in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, it has been utilized as a precursor in the synthesis of novel antibiotics targeting resistant bacterial infections .

Anticancer Research

The compound has also shown potential in anticancer research. Studies have demonstrated that certain derivatives can inhibit tumor growth through mechanisms involving enzyme inhibition and receptor modulation. For example, compounds derived from this compound have been explored for their efficacy against specific cancer cell lines .

Agrochemical Applications

Herbicides

This compound serves as an intermediate in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control weed populations effectively. The chlorinated pyridine structure enhances the herbicidal activity by improving the compound's ability to penetrate plant tissues .

Insecticides

In addition to herbicides, this compound is also being studied for its potential use in insecticides. The unique properties imparted by the fluorine atom contribute to the biological activity against pests, making it a candidate for developing new insect control agents .

Data Table: Comparative Applications

| Application Type | Specific Use Case | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against resistant bacteria |

| Anticancer compounds | Inhibits tumor growth | |

| Agrochemicals | Herbicides | Enhances penetration and efficacy |

| Insecticides | Targets various pest species |

Case Studies

Case Study 1: Antimicrobial Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of antimicrobial agents derived from this compound. These compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than existing treatments .

Case Study 2: Herbicide Efficacy

Another research project focused on the herbicidal properties of derivatives synthesized from this compound. Field trials demonstrated significant weed suppression compared to traditional herbicides, suggesting a potential market application for these new formulations .

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)-5-fluoropyridine involves its interaction with biological molecules through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Toxicity and Handling Considerations

- Carcinogenicity: Bis(chloromethyl) Ether (CAS 542-88-1) is classified as a known carcinogen due to its ability to alkylate DNA .

- Chlorinated Compounds : Chloromethyl-substituted pyridines may release hazardous intermediates (e.g., formaldehyde or HCl) under thermal degradation, requiring controlled storage conditions .

Research Findings and Discussion

Pharmaceutical Relevance

Compounds like 2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2) and 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine are documented as intermediates in antiviral and anticancer drug synthesis . The dual chloromethyl groups in this compound could enable the development of bifunctional inhibitors or prodrugs.

Biological Activity

2,3-Bis(chloromethyl)-5-fluoropyridine is an organic compound characterized by its unique structure, featuring two chloromethyl groups and a fluorine atom on a pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and as a precursor in synthesizing biologically active molecules.

- Molecular Formula : C₇H₇Cl₂FN

- Molecular Weight : 176.04 g/mol

- Structure : The compound contains a pyridine ring with chloromethyl substituents at the 2 and 3 positions and a fluorine atom at the 5 position, enhancing its reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloromethyl groups can undergo nucleophilic attack, while the fluorine atom can influence the electronic properties of the molecule, potentially enhancing binding affinity to enzymes and receptors. This dual functionality makes it a valuable candidate for developing enzyme inhibitors and receptor modulators.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing halogenated pyridine structures can inhibit bacterial growth effectively. The presence of both chloromethyl and fluorine groups contributes to this activity by enhancing lipophilicity and membrane permeability.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity with IC50 values as low as 15 µM against breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving chloromethylation of pyridine derivatives. Its applications extend beyond antimicrobial and anticancer activities; it serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Bis(chloromethyl)-5-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of 5-fluoropyridine derivatives using formaldehyde and HCl under reflux, catalyzed by Lewis acids like ZnCl₂ or AlCl₃. Key variables include:

-

Catalyst selection : AlCl₃ may enhance electrophilic substitution but requires anhydrous conditions.

-

Temperature control : Reflux (110–120°C) maximizes reactivity but risks side reactions (e.g., hydrolysis).

-

Solvent choice : Dichloromethane or toluene minimizes byproduct formation.

Example yields range from 60–85% under optimized conditions .Catalyst Temperature Yield (%) Byproducts ZnCl₂ 110°C 65 Minor hydrolysis AlCl₃ 120°C 82 Trace dimerization

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Chloromethyl protons resonate at δ 4.5–5.0 ppm (split due to coupling with fluorine), while pyridine ring carbons appear at 125–150 ppm .

- ¹⁹F NMR : Fluorine at the 5-position shows a singlet near δ -110 ppm (vs. CFCl₃ reference) .

- X-ray crystallography : Resolves bond angles (e.g., C-Cl = 1.73 Å) and confirms regiochemistry, as demonstrated for analogous fluoropyridines .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of chloromethyl groups in nucleophilic substitutions?

- Methodological Answer : The 5-fluoro substituent exerts a strong electron-withdrawing effect, activating the chloromethyl groups at positions 2 and 3 for SN2 reactions . Computational studies (DFT) suggest:

- Reduced activation energy : Fluorine’s -I effect lowers the LUMO of adjacent C-Cl bonds.

- Regioselectivity : Nucleophiles (e.g., amines) preferentially attack the 3-chloromethyl group due to steric and electronic factors.

- Kinetic vs. thermodynamic control : Polar aprotic solvents (DMF) favor SN2 pathways, while protic solvents promote elimination .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily block one chloromethyl site using tert-butyldimethylsilyl (TBS) groups to prevent over-substitution.

- Solvent optimization : DMF enhances nucleophilicity without hydrolyzing chloromethyl groups.

- Stoichiometric control : Limit nucleophile equivalents (1:1 molar ratio) to avoid dimerization.

- Byproduct analysis : GC-MS or HPLC monitors impurities (e.g., elimination products) .

Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts?

- Methodological Answer : Discrepancies often arise from:

- Catalyst purity : Anhydrous AlCl₃ (99.9%) outperforms hygroscopic ZnCl₂.

- Moisture control : Trace water hydrolyzes chloromethyl groups; use molecular sieves.

- Reaction monitoring : In situ FTIR or TLC identifies intermediates (e.g., hemiacetal adducts).

Example troubleshooting workflow:

Validate catalyst activity via control reactions.

Optimize drying protocols (e.g., reflux under N₂).

Compare yields across multiple batches .

Safety and Handling

Q. What precautions are essential when handling this compound, given structural analogs’ hazards?

- Methodological Answer :

- Carcinogenicity risk : Chloromethyl ether analogs (e.g., bis(chloromethyl) ether) are confirmed carcinogens; assume similar hazards .

- PPE : Use nitrile gloves, goggles, and fume hoods.

- Storage : Store at -20°C in amber vials with PTFE-lined caps to prevent degradation.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Applications in Drug Development

Q. How is this compound utilized in synthesizing CNS-targeting pharmaceuticals?

- Methodological Answer : The compound serves as a precursor for fluorinated pyridine scaffolds , which enhance blood-brain barrier penetration. Key applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.